molecular formula C20H15ClN2O3 B2978292 (2E,4E)-4-Chloro-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-phenylpenta-2,4-dienamide CAS No. 1424749-11-0

(2E,4E)-4-Chloro-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-phenylpenta-2,4-dienamide

Cat. No.: B2978292
CAS No.: 1424749-11-0
M. Wt: 366.8
InChI Key: HDEMVWNRXOMDFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E,4E)-4-Chloro-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-phenylpenta-2,4-dienamide is a useful research compound. Its molecular formula is C20H15ClN2O3 and its molecular weight is 366.8. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Key Intermediates for Antifungal Agents

Research focused on the synthesis of (2E,4E)-2-(2-benzyloxyethyl)-5-(3-methoxy-4-chlorophenyl)penta-2,4-dienal as a crucial intermediate in strobilurin B synthesis. The compound was obtained with high configurational purity and yield through condensation processes, highlighting its importance in developing antifungal medications (V. A. Popovsky et al., 2012).

Anti-Tubercular Applications

A series of novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide were synthesized and exhibited promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds were non-cytotoxic to human cancer cell lines, indicating their potential as safe and effective anti-tubercular agents (Urja D. Nimbalkar et al., 2018).

Antimicrobial and Cytotoxic Activities of Azetidine-2-one Derivatives

A collection of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines were synthesized and displayed notable antibacterial and cytotoxic properties. Certain compounds within this series demonstrated significant activity, suggesting their utility in treating infections and potential as cytotoxic agents (M. Noolvi et al., 2014).

Properties

IUPAC Name

(2E,4E)-4-chloro-2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-phenylpenta-2,4-dienamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2O3/c21-16(10-14-4-2-1-3-5-14)11-15(13-22)20(24)23-17-6-7-18-19(12-17)26-9-8-25-18/h1-7,10-12H,8-9H2,(H,23,24)/b15-11+,16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEMVWNRXOMDFI-YUCRUYSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=CC(=CC3=CC=CC=C3)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)/C(=C/C(=C\C3=CC=CC=C3)/Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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